3,7-Bis(methylamino)phenothiazin-5-ium
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Overview
Description
3,7-Bis(methylamino)phenothiazin-5-ium is an organic cation that belongs to the phenothiazine family. . It has significant applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(methylamino)phenothiazin-5-ium typically involves the reaction of phenothiazine with dimethylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as ferric chloride, which facilitates the formation of the phenothiazin-5-ium cation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(methylamino)phenothiazin-5-ium undergoes various chemical reactions, including:
Reduction: It can be reduced to leuco-methylene blue, which is colorless and can be re-oxidized back to methylene blue.
Substitution: The compound can undergo substitution reactions where the methylamino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, hydrogen peroxide.
Reducing Agents: Sodium dithionite, ascorbic acid.
Solvents: Water, ethanol.
Major Products Formed
Oxidation: Higher oxidation states of the phenothiazine ring.
Reduction: Leuco-methylene blue.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
3,7-Bis(methylamino)phenothiazin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various titrations.
Biology: Employed as a staining agent for visualizing cellular components under a microscope.
Medicine: Utilized in the treatment of methemoglobinemia and as an antiseptic.
Industry: Applied in the dyeing of textiles and as a component in certain types of batteries.
Mechanism of Action
The mechanism of action of 3,7-Bis(methylamino)phenothiazin-5-ium involves its ability to interact with biological molecules. In biological systems, it binds to nucleic acids and proteins, facilitating their visualization under a microscope . In medical applications, it acts as an electron carrier, helping to reduce methemoglobin to hemoglobin .
Comparison with Similar Compounds
Similar Compounds
Azure A: Another phenothiazine dye with similar staining properties.
Azure B: Used in combination with eosin for differential staining.
Methylene Blue: The most closely related compound, used in similar applications.
Uniqueness
3,7-Bis(methylamino)phenothiazin-5-ium is unique due to its specific substitution pattern, which gives it distinct chemical and physical properties compared to other phenothiazine derivatives . Its ability to undergo various redox reactions makes it particularly useful in analytical chemistry and medical diagnostics .
Properties
CAS No. |
39093-22-6 |
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Molecular Formula |
C14H14N3S+ |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N-methyl-7-methyliminophenothiazin-10-ium-3-amine |
InChI |
InChI=1S/C14H13N3S/c1-15-9-3-5-11-13(7-9)18-14-8-10(16-2)4-6-12(14)17-11/h3-8,15H,1-2H3/p+1 |
InChI Key |
CBMYMLSSMNRUNH-UHFFFAOYSA-O |
Canonical SMILES |
CNC1=CC2=C(C=C1)[NH+]=C3C=CC(=NC)C=C3S2 |
Origin of Product |
United States |
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